molecular formula C22H13N3O7 B6074816 2-[[4-(4-Nitro-1,3-dioxoisoindol-2-yl)benzoyl]amino]benzoic acid CAS No. 420102-45-0

2-[[4-(4-Nitro-1,3-dioxoisoindol-2-yl)benzoyl]amino]benzoic acid

Cat. No.: B6074816
CAS No.: 420102-45-0
M. Wt: 431.4 g/mol
InChI Key: VLUPUAKKLJALSM-UHFFFAOYSA-N
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Description

2-[[4-(4-Nitro-1,3-dioxoisoindol-2-yl)benzoyl]amino]benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitro group, a dioxoisoindole moiety, and a benzoylamino group, making it a subject of interest in organic chemistry and material science.

Properties

IUPAC Name

2-[[4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13N3O7/c26-19(23-16-6-2-1-4-14(16)22(29)30)12-8-10-13(11-9-12)24-20(27)15-5-3-7-17(25(31)32)18(15)21(24)28/h1-11H,(H,23,26)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUPUAKKLJALSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362176
Record name 2-[[4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

420102-45-0, 5744-00-3
Record name 2-[[4-(1,3-Dihydro-4-nitro-1,3-dioxo-2H-isoindol-2-yl)benzoyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=420102-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(4-Nitro-1,3-dioxoisoindol-2-yl)benzoyl]amino]benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by a series of condensation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and condensation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

2-[[4-(4-Nitro-1,3-dioxoisoindol-2-yl)benzoyl]amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted or further oxidized forms .

Scientific Research Applications

2-[[4-(4-Nitro-1,3-dioxoisoindol-2-yl)benzoyl]amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-[[4-(4-Nitro-1,3-dioxoisoindol-2-yl)benzoyl]amino]benzoic acid involves its interaction with specific molecular targets. The nitro group and dioxoisoindole moiety play crucial roles in its binding affinity and reactivity. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Nitro-1,3-dioxoisoindol-2-yl)benzoic acid
  • 5-Nitro-2-[3-(5-nitro-1,3-dioxoisoindol-2-yl)propyl]isoindole-1,3-dione

Uniqueness

Its structural complexity allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

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